molecular formula C22H28N2O4 B10848315 Dihydroakuammine

Dihydroakuammine

Cat. No.: B10848315
M. Wt: 384.5 g/mol
InChI Key: SJFXTBHAODZALL-PEZZAXBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Dihydroakuammine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound back to akuammine or other oxidized derivatives.

    Reduction: As mentioned, this compound is produced through the reduction of akuammine.

    Substitution: Specific functional groups in this compound can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products:

    Oxidation: Akuammine and other oxidized derivatives.

    Reduction: this compound.

    Substitution: Substituted derivatives of this compound with altered functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its specific structural modifications, which confer distinct pharmacological properties compared to its parent compound, akuammine. Its reduced form allows for different interactions with biological targets, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (1S,9R,12R,13E,18R)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-21-17-11-15(26)5-6-18(17)23(2)22(21,24)8-7-16(14)20(21,13-25)19(27)28-3/h4-6,11,16,25-26H,7-10,12-13H2,1-3H3/b14-4-/t16-,20+,21+,22+/m1/s1

InChI Key

SJFXTBHAODZALL-PEZZAXBTSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@]2(CC[C@H]1[C@@]3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C

Canonical SMILES

CC=C1CN2CCC34C2(CCC1C3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C

Origin of Product

United States

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